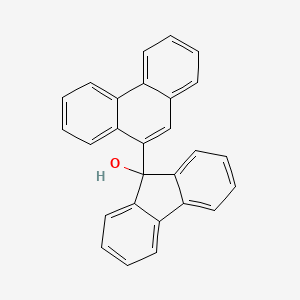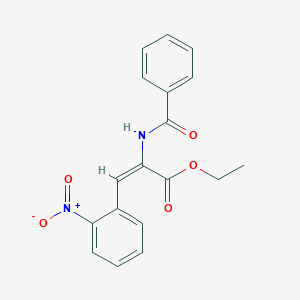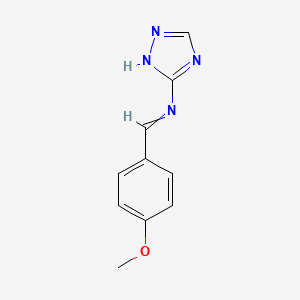
1-(4-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanimine is a chemical compound that features a methoxyphenyl group and a triazole ring
Méthodes De Préparation
The synthesis of 1-(4-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanimine typically involves the reaction of 4-methoxybenzaldehyde with 1H-1,2,4-triazole-5-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve continuous-flow synthesis, which offers advantages such as higher efficiency and better control over reaction conditions .
Analyse Des Réactions Chimiques
1-(4-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanimine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanimine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: It can be used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 1-(4-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanimine involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-(4-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanimine can be compared with other similar compounds such as:
2-chloro-5-(1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)pyridine: This compound also contains a triazole ring and a methoxyphenyl group but differs in its additional functional groups and overall structure.
2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid: This compound features a triazole ring but has different substituents and applications.
Propriétés
Numéro CAS |
5295-20-5 |
|---|---|
Formule moléculaire |
C10H10N4O |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanimine |
InChI |
InChI=1S/C10H10N4O/c1-15-9-4-2-8(3-5-9)6-11-10-12-7-13-14-10/h2-7H,1H3,(H,12,13,14) |
Clé InChI |
MZYMMGYRDKEQQI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=NC2=NC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


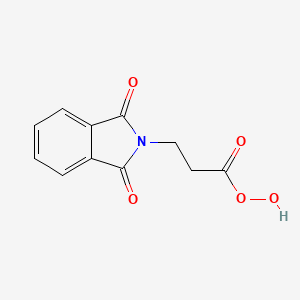
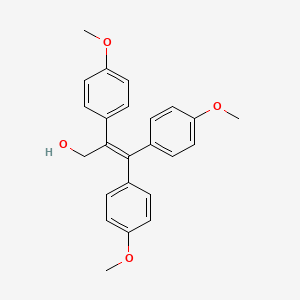
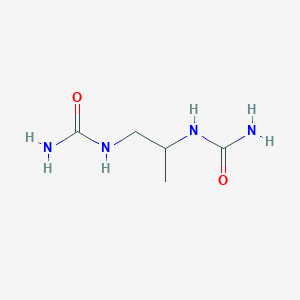
![N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline](/img/structure/B14738925.png)
![[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14738926.png)
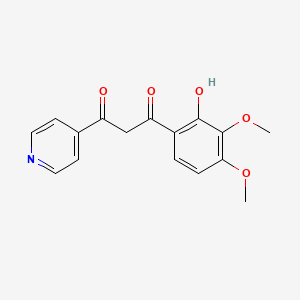
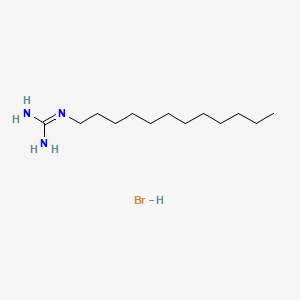
![Acetamide, N,N-bis[2-(diacetylamino)ethyl]-](/img/structure/B14738961.png)
![(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B14738964.png)



